3,4,5-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYJMGXZXJYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344003 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134227-45-5 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134227-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile: A Core Scaffold in Modern Chemistry

This guide provides a comprehensive technical overview of 3,4,5-Trifluorobenzonitrile, a pivotal fluorinated building block for professionals in research, development, and drug discovery. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa.[1] this compound (CAS No. 134227-45-5) is a prime example of a versatile intermediate that leverages these benefits. Its trifluorinated phenyl ring, activated by a nitrile group, presents a unique platform for constructing complex molecular architectures with desirable characteristics.

Core Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

IUPAC Name: this compound[2]

The structural arrangement of atoms dictates the molecule's reactivity and function.

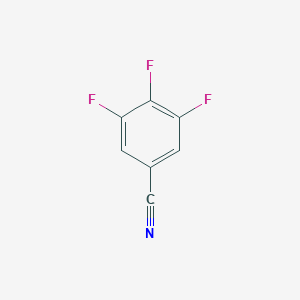

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for designing reaction conditions, purification protocols, and safe handling procedures.

| Property | Value | Source(s) |

| Physical State | Solid, White to Very Pale Yellow Crystal/Powder | [6] |

| Melting Point | 45-47 °C | [3][4][5] |

| Boiling Point | 190.5 °C (at 760 mmHg) | [3] |

| 69 °C (at 1.3 kPa / ~10 mmHg) | [4][6] | |

| Density | ~1.4 g/cm³ | [3] |

| Flash Point | 62.8 °C (145 °F) | [3][4] |

| Solubility | Soluble in Methanol | [7] |

| InChI Key | XFKYJMGXZXJYBS-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization: The identity and purity of this compound are unequivocally confirmed through standard analytical techniques. Spectroscopic data is available from various public and commercial sources.[2][8]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch is a key diagnostic peak.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.[2]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Routes: While specific, scaled-up manufacturing protocols for this compound are often proprietary, its synthesis can be conceptualized through established organofluorine chemistry. A common strategy for producing polyfluorinated aromatics involves halogen-exchange (HALEX) reactions on polychlorinated precursors. For instance, the synthesis of 3,4-difluorobenzonitrile has been achieved by reacting 3,4-dichlorobenzonitrile with potassium fluoride as the fluorinating agent in a polar aprotic solvent.[9] A similar approach starting from 3,4,5-trichlorobenzonitrile is a logical synthetic pathway. Other methods for related compounds involve multi-step sequences including nitration, reduction, bromination, and diazotization followed by a substitution reaction to introduce the nitrile group.[10]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The true synthetic utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing nature of both the nitrile group and the three fluorine atoms strongly activates the aromatic ring towards attack by nucleophiles. This allows for the regioselective displacement of one or more fluorine atoms.

The causality behind this reactivity is twofold:

-

Activation: The electron-withdrawing groups delocalize the negative charge in the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.

-

Leaving Group: Fluoride, while not a superb leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the C-F bond-breaking step is not rate-determining.

Caption: Generalized workflow for an SₙAr reaction involving this compound.

This predictable reactivity allows chemists to use this compound as a scaffold, introducing amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecules.

Applications in Research and Development

The trifluorobenzonitrile motif is a valuable component in the design of bioactive molecules and advanced materials. While specific examples for the 3,4,5-isomer require deep literature dives, the applications of its isomers are well-documented and demonstrate the utility of this chemical class.

Drug Discovery and Medicinal Chemistry: Fluorinated benzonitriles are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][11] For example, the related isomer 2,4,5-Trifluorobenzonitrile serves as a building block for synthesizing fluorinated analogs of the antibiotic platensimycin and is used in the development of anti-inflammatory and anti-cancer agents.[12][13] The strategic placement of the trifluorobenzonitrile core can lead to compounds with enhanced therapeutic profiles.

Caption: Role of this compound as a starting scaffold in a drug development workflow.

Materials Science: The rigid, electron-deficient nature of the trifluorobenzonitrile unit makes it an attractive component for advanced materials. Isomers like 2,4,5-Trifluorobenzonitrile are used to synthesize dinitrile monomers for covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas separation and storage.[12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Signal Word: Danger[6]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust/fumes.[6]

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dark, and well-ventilated place.[6]

-

Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable SₙAr reactivity, and the inherent benefits of its polyfluorinated structure make it an invaluable intermediate for researchers in drug discovery, agrochemicals, and materials science. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Chemsrc. (2025). This compound. Retrieved January 4, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 134227-45-5. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound - Spectral Information. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:134227-45-5 | Chemsrc [chemsrc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound CAS#: 134227-45-5 [m.chemicalbook.com]

- 8. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. ossila.com [ossila.com]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile for Advanced Research and Development

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the diverse array of fluorinated synthons, this compound emerges as a particularly valuable building block. Its trifluorinated aromatic ring is highly activated towards nucleophilic substitution, while the versatile nitrile moiety serves as a gateway to a multitude of functional groups.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of this compound, tailored for researchers, medicinal chemists, and process development scientists. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, enabling the informed and efficient use of this powerful synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is unambiguously identified by a consistent set of chemical descriptors.

-

IUPAC Name: this compound[2]

-

CAS Number: 134227-45-5[3]

-

Molecular Formula: C₇H₂F₃N[2]

-

Molecular Weight: 157.09 g/mol [3]

-

InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N[3]

The strategic placement of three fluorine atoms symmetrically flanking the nitrile group dictates the molecule's electronic and steric properties.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in various reaction conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 72-73 °C @ 10 mmHg (13.3 mbar) | [3] |

| 69 °C @ 1.3 kPa (9.75 mmHg) | [4] | |

| Density | ~1.25 g/cm³ (estimate) | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage Temperature | 2-8 °C recommended for long-term storage | [3] |

| Can be stored at room temperature (sealed, dry) |

Expertise & Experience: The relatively low melting point indicates that this compound can be handled as a molten liquid for certain dosing applications, which can improve handling and reaction consistency. Its solubility in polar organic solvents like methanol is expected, given the polar nitrile group and fluorine atoms.[3] For synthetic applications, solubility should be tested in common aprotic solvents such as THF, DMF, and DMSO, where related fluorinated compounds show good solubility.[5]

Spectroscopic Profile: A Guide to Identity Confirmation

Unambiguous characterization is essential for regulatory submission and reproducible research. The spectroscopic profile of this compound provides a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations of the functional groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a key diagnostic peak.

-

Aromatic C-F Stretch: Strong absorptions typically appear in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹. FTIR spectral data is available for confirmation.[2] A detailed analysis of the Raman and FTIR spectra of this compound has been conducted, providing a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecular symmetry, the two aromatic protons are chemically equivalent. They are expected to appear as a single multiplet, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the carbon atom attached to the nitrile, the carbons bearing fluorine atoms, and the carbons bearing hydrogen atoms.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4, with characteristic coupling patterns.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound.[2] This provides definitive confirmation of the molecular mass.

Caption: Conceptual workflow for spectroscopic identity confirmation.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its aromatic ring and nitrile group.

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing effects of the three fluorine atoms and the nitrile group render the aromatic ring highly electron-deficient. This strongly activates the ring towards SₙAr reactions.

Causality: The fluorine atom at the C4 position is para to the strongly activating nitrile group, making it the most probable site for nucleophilic attack. This regioselectivity is a key advantage in synthetic planning. Common nucleophiles like alkoxides, thiolates, and amines can readily displace the C4-fluorine under mild conditions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trifluorobenzoic acid, another valuable synthetic intermediate.[6]

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to 3,4,5-trifluorobenzylamine.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Caption: Key synthetic transformations of this compound.

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a high-value intermediate. While specific drug candidates containing this exact fragment are proprietary, its utility can be inferred from the applications of analogous fluorinated benzonitriles.

-

Medicinal Chemistry: It serves as a precursor for active pharmaceutical ingredients (APIs).[7][8] The trifluorophenyl motif can be used to fine-tune ligand-receptor interactions, improve cell permeability, and block metabolic degradation at specific sites, enhancing the pharmacokinetic profile of a drug candidate.[1]

-

Materials Science: Fluorinated benzonitriles are used to synthesize high-performance polymers and covalent organic frameworks (COFs).[7][8] The resulting materials often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.

Experimental Protocol: A Self-Validating System

The following protocol for a representative SₙAr reaction is designed to be self-validating through in-process controls and clear endpoints.

Protocol: Synthesis of 4-Methoxy-3,5-difluorobenzonitrile

-

System Preparation:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.57 g, 10.0 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 30 mL).

-

Stir the mixture under a nitrogen atmosphere until all solid has dissolved.

-

-

Reagent Preparation:

-

In a separate flask, carefully prepare a solution of sodium methoxide by adding sodium metal (0.25 g, 11.0 mmol, 1.1 eq) to anhydrous methanol (10 mL) at 0 °C. Causality: Preparing the methoxide fresh ensures it is anhydrous and highly reactive. Using a slight excess (1.1 eq) drives the reaction to completion.

-

Once all sodium has reacted, carefully remove the excess methanol under reduced pressure to obtain sodium methoxide as a white solid.

-

Dissolve the sodium methoxide in anhydrous DMF (10 mL).

-

-

Reaction Execution:

-

Slowly add the sodium methoxide solution to the flask containing the this compound via a syringe over 15 minutes at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

-

In-Process Control (IPC):

-

After 2 hours, take a small aliquot (~0.1 mL) from the reaction mixture, quench it with water, and extract with ethyl acetate.

-

Analyze the organic extract by Thin Layer Chromatography (TLC) or GC-MS to confirm the complete consumption of the starting material. Trustworthiness: This step validates the reaction endpoint, preventing unnecessary heating and potential side-product formation.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, IR, and MS to confirm its structure and purity.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[4] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]

-

Handling: Avoid generating dust. Use a closed system where possible. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical building block with significant applications in medicinal chemistry and advanced materials. Its well-defined physicochemical properties, predictable reactivity, and unique electronic profile make it an invaluable tool for researchers. By understanding the principles outlined in this guide—from its spectroscopic fingerprint to its regioselective reactivity—scientists can confidently and effectively leverage this synthon to accelerate innovation and achieve their research and development goals.

References

-

PubChem. This compound | C7H2F3N | CID 593814. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Hammett plot for the hydration of substituted benzonitriles. [Link]

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 134227-45-5 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. ossila.com [ossila.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ossila.com [ossila.com]

quantum chemical calculations for 3,4,5-Trifluorobenzonitrile

An In-depth Technical Guide to Quantum Chemical Calculations for 3,4,5-Trifluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on this compound, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, grounding theoretical concepts in practical application. We will explore the process from initial structure preparation to the detailed analysis of electronic and spectroscopic properties, culminating in an understanding of how these computational insights directly inform rational drug design. The protocols described herein are designed to be self-validating, emphasizing the synergy between theoretical predictions and experimental realities.

Introduction: The "Why" and "How" of Computational Scrutiny

This compound is a versatile chemical scaffold. The presence of highly electronegative fluorine atoms and an electron-withdrawing nitrile group on the aromatic ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] These characteristics make it a valuable building block for synthesizing active pharmaceutical ingredients (APIs) and advanced materials.[1][3] To harness its potential effectively, a deep, atomistic-level understanding of its behavior is paramount.

This is where quantum chemical (QC) calculations become indispensable. As a cornerstone of computational chemistry, QC methods apply the principles of quantum mechanics to model and predict molecular properties with high accuracy.[4][5] In drug discovery, this in-silico approach accelerates the pipeline by enabling the rational design of molecules, prediction of their interactions with biological targets, and optimization of lead compounds before costly and time-consuming synthesis.[6][7][8] This guide will provide the theoretical and practical foundation for performing such calculations on this compound.

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the properties being investigated.

The Hierarchy of Quantum Chemical Methods

Computational chemistry offers a spectrum of methods, each with its own strengths and limitations.[9]

-

Hartree-Fock (HF) Theory: This is an foundational ab initio method that solves the Schrödinger equation by approximating electron correlation. While computationally efficient, its neglect of dynamic electron correlation limits its predictive accuracy for many properties.[9][10]

-

Post-Hartree-Fock Methods: Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) systematically improve upon the HF method by including electron correlation.[4][11] They offer much higher accuracy but come with a significantly greater computational expense, making them better suited for small molecules or for benchmarking results from less expensive methods.[4]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium-to-large molecules in drug discovery.[10] Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all molecular properties can be derived. Its accuracy is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals like B3LYP are widely used as they provide a robust balance of accuracy and computational efficiency for a broad range of organic molecules.[11][12] For the study of this compound, DFT, specifically with the B3LYP functional, represents the optimal choice for obtaining reliable results at a manageable computational cost.

The Language of Atoms: Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets: These are denoted as X-YZG. For example, the 6-311G basis set is a split-valence triple-zeta basis set, providing a good description of the valence electrons. To accurately model a molecule like this compound, this must be augmented with:

-

Polarization functions (d,p): Added using (d,p) or **, these functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.

-

Diffuse functions (+): Added using +, these functions are essential for describing the behavior of electrons far from the nucleus and are particularly important for anions and systems with lone pairs, such as the fluorine and nitrogen atoms in our molecule.

-

-

Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit and are the gold standard for high-accuracy correlated calculations.[14]

For our purposes, the 6-311+G(d,p) basis set is an excellent choice. It provides a flexible description of the valence electrons (triple-zeta), includes polarization functions for all atoms, and adds diffuse functions on heavy (non-hydrogen) atoms, ensuring an accurate representation of the electronic structure around the electronegative fluorine and nitrogen atoms.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian, Q-Chem, or GAMESS.[11][15][16]

Experimental Protocol

-

Step 1: Initial Structure Generation

-

Obtain the 3D coordinates for this compound. This can be done by downloading the structure from a chemical database like PubChem (CID 593814) or by building it manually using molecular modeling software (e.g., Avogadro, GaussView).[17][18] The initial geometry does not need to be perfect but should be chemically reasonable.

-

-

Step 2: Geometry Optimization

-

Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface.

-

Methodology: Perform a geometry optimization calculation.

-

Sample Input (Gaussian):

-

Explanation:

-

#p B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

-

Opt: Keyword to perform the geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization.

-

0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

-

-

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum.

-

Methodology: This calculation is typically performed concurrently with the optimization (Freq keyword).

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Analysis: The calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra.[19] To improve this comparison, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and method limitations.[12][20]

-

-

Step 4: Single-Point Property Calculations

-

Objective: To calculate electronic and electrostatic properties using the optimized geometry.

-

Methodology: Perform a single-point energy calculation using the same level of theory. This is often done by including keywords like Pop=NBO (for Natural Bond Orbital analysis) and requesting the generation of molecular orbitals and electrostatic potential maps.

-

Key Outputs:

-

Frontier Molecular Orbitals (HOMO, LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Partial Atomic Charges (from NBO or Mulliken population analysis)

-

Dipole Moment

-

-

Computational Workflow Diagram

Caption: Workflow for Quantum Chemical Calculations.

Results and Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to understand the molecule's chemical nature and its potential for pharmaceutical applications.

Optimized Molecular Structure

The geometry optimization yields the most stable 3D structure. Analysis of the bond lengths and angles reveals the electronic influence of the substituents. The C-F bonds and the C-C≡N bonds will be shorter and stronger due to the high electronegativity of fluorine and the sp-hybridization of the nitrile carbon, respectively. The aromatic ring may show slight distortions from a perfect hexagon due to the electronic push-pull effects of the substituents.

Spectroscopic Signature

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used for compound identification. Key vibrational modes to analyze include:

-

C≡N stretch: A strong, sharp peak typically found in the 2220-2260 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks typically found above 3000 cm⁻¹.[21]

-

Aromatic C=C stretch: A series of bands in the 1400-1650 cm⁻¹ region.[22]

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

Comparing these calculated (and scaled) frequencies with experimental data provides a crucial validation point for the chosen computational methodology.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19]

For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring, while the LUMO will likely have significant contributions from the antibonding π* orbital of the nitrile group and the aromatic ring, indicating that nucleophilic attack might be favored at the carbon atom of the nitrile group or the aromatic carbons.

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting how the molecule will interact with other molecules, such as a protein receptor.[23]

-

Red/Yellow Regions (Negative Potential): Indicate areas rich in electrons, which act as sites for electrophilic attack or hydrogen bond acceptors. These will be concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atoms.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack or can act as hydrogen bond donors. These will be found around the aromatic hydrogen atoms.

This map provides a direct visual hypothesis for how the molecule might orient itself within a protein's binding pocket, guiding the drug design process.

Relationship Between Calculated Properties and Drug Design

Caption: Application of QC data in drug discovery.

Data Summary

The following table presents a realistic summary of quantitative data that would be obtained for this compound at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Calculated Value | Unit | Significance in Drug Development |

| Total Energy | (Typical negative value) | Hartrees | Ground state electronic energy; used for relative stability comparisons. |

| Dipole Moment | ~2.0 - 3.0 | Debye | Measures molecular polarity; influences solubility and membrane permeability. |

| HOMO Energy | ~ -8.5 to -9.5 | eV | Relates to ionization potential; indicator of electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 | eV | Relates to electron affinity; indicator of electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.0 - 8.0 | eV | Indicator of chemical reactivity and kinetic stability. |

Conclusion

Quantum chemical calculations provide an exceptionally detailed and predictive lens through which to view the molecular world. For a molecule like this compound, this in-depth analysis transforms it from a simple chemical structure into a well-characterized entity with predictable reactivity, spectroscopic properties, and intermolecular interaction patterns. The insights gained from DFT calculations—from the shape of the frontier orbitals to the contours of the electrostatic potential map—are not merely academic. They are actionable intelligence that directly informs the rational design of more effective and safer drug candidates, ultimately accelerating the journey from discovery to clinical application.[24]

References

-

Gordon, M. S. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Retrieved from [Link]

-

Patsnap. (2025, May 21). What are computational methods for rational drug design? Patsnap Synapse. Retrieved from [Link]

-

NeuroQuantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. Retrieved from [Link]

-

Macalino, S. J. Y., et al. (2015). Computational Methods in Drug Discovery. PubMed Central. Retrieved from [Link]

-

SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

-

Eman, P. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

-

Hulinks. (n.d.). Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. Retrieved from [Link]

-

Rowan. (n.d.). Quantum Chemistry in Drug Discovery. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2021, May 6). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking. Retrieved from [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

-

Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. Retrieved from [Link]

-

LinkedIn. (2024, October 21). Quantum Chemistry Simulations: Accelerating Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Retrieved from [Link]

-

ResearchGate. (n.d.). Basis Sets in Quantum Chemistry. Retrieved from [Link]

-

Gaussian, Inc. (2021, May 17). Basis Sets. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Retrieved from [Link]

-

University of Torino. (n.d.). Fluorine Basis-Sets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

ResearchGate. (n.d.). DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. Retrieved from [Link]

-

ResearchGate. (2019, June 6). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]

-

National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

Chemsrc. (2025, August 22). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Does the Sum-Frequency Generation Signal of Aromatic C–H Vibrations Reflect Molecular Orientation? Retrieved from [Link]

-

Journal of Scientific Research. (2026, January 1). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved from [Link]

-

EPGP. (2015, November 24). Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons. Retrieved from [Link]

-

DergiPark. (n.d.). Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4-Toluenesulfonlyoxy)-Benzlyideneamino. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. rroij.com [rroij.com]

- 5. benchchem.com [benchchem.com]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. steeronresearch.com [steeronresearch.com]

- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 10. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the Functions and Applications of Quantum Chemistry Software Q-Chem - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 17. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Does the Sum-Frequency Generation Signal of Aromatic C–H Vibrations Reflect Molecular Orientation? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 24. publishing.emanresearch.org [publishing.emanresearch.org]

thermal stability and degradation of 3,4,5-Trifluorobenzonitrile

An In-depth Technical Guide to the Thermal Stability and Degradation of 3,4,5-Trifluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in modern medicinal chemistry and materials science, valued for the unique physicochemical properties conferred by its trifluorinated aromatic ring. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] As this molecule finds increasing use in complex, multi-step syntheses and in the formulation of high-performance materials, a thorough understanding of its thermal stability and degradation profile is of paramount importance. This guide provides a comprehensive technical overview of the thermal behavior of this compound, outlines robust analytical methodologies for its characterization, and discusses potential degradation pathways based on established chemical principles.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic compounds have become indispensable in drug development.[1] The strategic placement of fluorine atoms can modulate a molecule's electronic properties, pKa, and conformation, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound (CAS 134227-45-5) is a key intermediate that allows for the introduction of a trifluorinated phenyl moiety.[3][4] Its stability under various reaction and storage conditions is a critical determinant of manufacturing efficiency, impurity profiling, and the ultimate safety and efficacy of the final product.

Thermal degradation can lead to the formation of unwanted byproducts, compromising the purity of intermediates and APIs. For researchers and process chemists, understanding the temperature at which a molecule begins to degrade is essential for defining safe operating limits for reactions, distillations, and drying processes. This guide serves as a foundational resource for assessing the thermal robustness of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 134227-45-5 | [3][4] |

| Molecular Formula | C₇H₂F₃N | [3][4] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| Appearance | Powder to crystal | [5] |

| Melting Point | 45-47 °C | [3] |

Assessing Thermal Stability: A Multi-Faceted Analytical Approach

A comprehensive evaluation of thermal stability requires a combination of analytical techniques that probe different aspects of a material's response to heat. The primary methods employed are Thermogravimetric Analysis (TGA) for measuring mass loss, Differential Scanning Calorimetry (DSC) for detecting thermal events like melting and decomposition, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying the volatile products of degradation.

This integrated workflow provides a complete picture of a compound's thermal profile, from the onset of instability to the identity of its decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive technique for determining the onset temperature of decomposition (T_onset), which represents the point at which significant mass loss begins.

-

Inert Atmosphere: The protocol specifies a nitrogen atmosphere to isolate the effects of thermal degradation from oxidative processes.[7] Oxygen can act as a reactant at elevated temperatures, leading to combustion and a different, often lower, decomposition temperature.[6] Using an inert gas like nitrogen ensures that the observed mass loss is due to the inherent thermal instability of the C-C, C-F, and C-CN bonds.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is crucial for reproducibility.[7] A slower rate can provide better resolution of distinct degradation steps, while a faster rate can shift the apparent T_onset to higher temperatures. A standardized rate allows for valid comparison between different batches or related compounds.

-

Instrumentation: Calibrate a standard thermogravimetric analyzer according to the manufacturer's guidelines.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.

-

Data Analysis: Plot the sample weight (%) versus temperature (°C). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss (Td5%) occurs.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these transitions.[10][11]

-

Sealed Crucibles: Using hermetically sealed crucibles is critical when analyzing a compound that may sublime or evaporate before decomposing. This compound has a relatively low melting point (45-47 °C).[3] Sealing the pan prevents mass loss due to evaporation, ensuring that any endothermic or exothermic events observed at higher temperatures are due to decomposition rather than a phase change.[10]

-

Reference Pan: An empty, sealed crucible is used as a reference to subtract the background heat flow, allowing for the precise measurement of thermal events occurring only in the sample.

-

Instrumentation: Calibrate a standard DSC instrument using an indium standard for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Identify the sharp endothermic peak corresponding to the melting point.

-

Observe any broad exothermic peaks at higher temperatures, which are indicative of decomposition. Integrate the peak area to determine the enthalpy of decomposition (ΔH_d).

-

Degradation Pathway and Product Identification

While TGA and DSC define the temperature limits of stability, they do not identify the chemical nature of the degradation products. The high bond dissociation energy of the C-F bond suggests that it is one of the most stable parts of the molecule. However, at sufficiently high temperatures, all bonds are susceptible to cleavage.

Plausible Degradation Mechanisms

The thermal degradation of fluorinated aromatic compounds can proceed through several pathways.[12][13] For this compound, the primary degradation is likely initiated by the cleavage of the weaker bonds in the molecule. The C-C and C-N bonds of the nitrile group are generally more susceptible to thermal scission than the aromatic C-F bonds.

Potential degradation pathways include:

-

Decyanation: Homolytic cleavage of the Ar-CN bond to form a trifluorophenyl radical and a cyanide radical.

-

Ring Opening: Fragmentation of the aromatic ring itself, a process that typically requires very high energy.

-

HF Elimination: In the presence of trace amounts of hydrogen (e.g., from residual solvents or atmospheric moisture), the highly reactive trifluorophenyl radical could abstract a proton, leading to the formation of trifluorobenzene and subsequent elimination of hydrogen fluoride (HF), a common degradation product of many fluorinated compounds.[14]

Identification of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying volatile and semi-volatile degradation products.[15][16] By coupling the effluent gas from a TGA instrument to a GC-MS system (TGA-GC-MS), one can correlate specific mass loss events with the generation of specific chemical compounds.

-

Instrumentation: A TGA instrument coupled via a heated transfer line to a GC-MS system.

-

TGA Program: Run the TGA protocol as described in Section 2.1.

-

Evolved Gas Trapping: During the significant mass loss event(s) identified by TGA, direct the effluent gas from the TGA furnace through the heated transfer line to a cold trap or directly into the GC injector.

-

GC Separation:

-

Column: Use a low-polarity capillary column (e.g., TG-5MS) suitable for separating a wide range of organic compounds.[17]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute compounds with different boiling points.

-

-

MS Detection:

-

Acquire mass spectra using standard electron ionization (EI).

-

Identify eluted compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

The presence of characteristic isotopic patterns can aid in the identification of halogenated fragments.

-

Summary and Best Practices

The thermal stability of this compound is a critical parameter for its safe handling and use in pharmaceutical and materials synthesis. This guide has detailed a robust, multi-technique approach for its characterization.

Key Takeaways:

-

Stability Profile: this compound is a crystalline solid with a melting point around 45-47 °C.[3] Significant thermal decomposition is expected to occur at much higher temperatures, a characteristic feature of fluorinated aromatic compounds.[18]

-

Analytical Workflow: A combination of TGA, DSC, and GC-MS provides a comprehensive understanding of thermal stability, from onset temperatures to decomposition products.

-

Degradation: The degradation process is likely initiated by cleavage of the benzonitrile C-CN bond, followed by radical chain reactions that can lead to the formation of smaller, volatile fluorinated and non-fluorinated species. The formation of hazardous gases like hydrogen fluoride (HF) is a possibility.[14]

For researchers and drug development professionals, it is recommended to conduct this full suite of analyses on any new batch or source of this compound to establish a baseline thermal profile. This data is invaluable for process optimization, risk assessment, and ensuring the quality and purity of downstream products.

References

- Vertex AI Search. (n.d.). The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis.

- Chem-Impex. (n.d.). 2,3,4,5-Tetrafluorobenzonitrile.

- Ossila. (n.d.). 2,4,5-Trifluorobenzonitrile | CAS 98349-22-5.

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluorobenzonitrile 99 98349-22-5.

- e-Publications@Marquette. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.

- Vertex AI Search. (2025). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation.

- Finetech Industry Limited. (n.d.). This compound | CAS: 134227-45-5.

- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Derivatives.

- ResearchGate. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction.

- Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.

- ChemicalBook. (n.d.). This compound CAS#: 134227-45-5.

- PubChem. (n.d.). This compound | C7H2F3N | CID 593814.

- PubChem. (n.d.). This compound | C7H2F3N | CID 593814.

- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321–324.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409.

- Hakeem, A., et al. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Energies, 17(14), 3476.

- Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.

- National Center for Biotechnology Information. (2023). Recent advances on PFAS degradation via thermal and nonthermal methods. Frontiers in Chemical Engineering, 5, 1259393.

- ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep.

- ResearchGate. (n.d.). Measurement by differential scanning calorimetry of specific heat capacity variation due to crystallization: Application to amorphous silicon.

- Corradini, E., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 569-575.

- Wiśniewska-Szajewska, M., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. European Biophysics Journal, 51(4), 331–347.

- Al-Majed, A. A., Al-Obaid, A. M., & El-Sayed, Y. M. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of the Saudi Chemical Society, 16(3), 241–246.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 134227-45-5 [m.chemicalbook.com]

- 6. tainstruments.com [tainstruments.com]

- 7. benchchem.com [benchchem.com]

- 8. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. turi.org [turi.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. chemimpex.com [chemimpex.com]

Navigating the Procurement of 3,4,5-Trifluorobenzonitrile: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Supplier Evaluation, and Quality Assessment of a Key Fluorinated Building Block in Modern Drug Discovery.

Introduction: The Strategic Importance of 3,4,5-Trifluorobenzonitrile in Pharmaceutical Research

In the landscape of contemporary drug discovery and development, fluorinated organic compounds have ascended to a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks available to medicinal chemists, this compound has emerged as a particularly valuable intermediate. Its trifluorinated phenyl ring, coupled with a reactive nitrile group, offers a versatile platform for constructing complex molecular architectures with enhanced pharmacokinetic and pharmacodynamic properties.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the commercial landscape of this compound. We will navigate the complexities of supplier selection, delve into the critical aspects of quality assessment, and provide actionable protocols to ensure the integrity of this crucial starting material in your research endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical sectors. The compound is typically offered in various purities and quantities, ranging from milligrams for initial screening to kilograms for scale-up studies. When sourcing this reagent, it is imperative to consider not only the cost but also the supplier's reputation, quality control processes, and the comprehensiveness of their technical documentation.

Below is a comparative overview of prominent suppliers offering this compound:

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Additional Information |

| Oakwood Chemical | 134227-45-5 | C₇H₂F₃N | 99% | 250mg, 1g, 5g, 25g | Provides melting point (45-47°C) and boiling point (72-73°/10mm) data.[2] |

| TCI America (via Fisher Scientific) | 134227-45-5 | C₇H₂F₃N | ≥98.0% | 1g, 5g | Listed as a white to yellow solid.[3] |

| Sigma-Aldrich (Ambeed) | 134227-45-5 | C₇H₂F₃N | 98% | Inquire for sizes | States the material is a solid.[4] |

| Finetech Industry Limited | 134227-45-5 | C₇H₂F₃N | Inquire | Custom and bulk quantities | Provides melting point (45-47°C).[5] |

Supplier Evaluation and Procurement Workflow

The selection of a suitable supplier is a critical step that can significantly impact the timeline and success of a research project. A systematic approach to supplier evaluation is recommended to ensure the procurement of high-quality material.

Caption: A workflow diagram for the evaluation and procurement of this compound.

Quality Control and In-House Verification

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify the identity and purity of the material, even when a Certificate of Analysis (CoA) is provided by the supplier. This step is a cornerstone of experimental reproducibility and data integrity.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the compound and identifying any potential impurities. A reverse-phase method with a C18 column and a mobile phase gradient of water and acetonitrile is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the chemical structure of this compound and identifying any structural isomers or related impurities.

-

Melting Point Analysis: A straightforward method to assess the purity of the solid material. A sharp melting point range close to the literature value (45-47°C) is indicative of high purity.[2][5]

Experimental Protocol: Quality Control of Procured this compound

This protocol outlines a general procedure for the quality assessment of a newly received batch of this compound.

Materials:

-

This compound (sample from supplier)

-

HPLC-grade acetonitrile

-

Deionized water

-

Analytical balance

-

Volumetric flasks

-

HPLC system with a UV detector and a C18 column

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Visual Inspection: Carefully inspect the container for any signs of damage or contamination. Note the physical appearance of the material (e.g., color, crystallinity). This compound is expected to be a white to yellow solid.[3]

-

Melting Point Determination:

-

Preparation of Stock Solution for HPLC and NMR:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the solid in a suitable solvent (e.g., acetonitrile or a deuterated solvent for NMR) in a volumetric flask to a final concentration of 1 mg/mL.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a known volume of the sample solution.

-

Run a suitable gradient method to separate the main component from any impurities.

-

Analyze the chromatogram to determine the purity of the sample (area percent of the main peak).

-

-

NMR Analysis:

-

Acquire ¹H and ¹⁹F NMR spectra of the sample solution.

-

Confirm the characteristic chemical shifts and coupling patterns consistent with the structure of this compound.

-

Integrate the peaks to quantify any observable impurities.

-

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Conclusion

This compound is a valuable and readily accessible building block for pharmaceutical research. A thorough understanding of the supplier landscape, coupled with a rigorous approach to quality control, is essential for leveraging its full potential in the synthesis of novel therapeutic agents. By implementing the guidelines and protocols outlined in this guide, researchers can ensure the procurement of high-quality material, thereby enhancing the reliability and success of their drug discovery programs.

References

-

Oakwood Chemical. This compound. Retrieved from [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

A1A Pharmatech. 3-fluorobenzonitrile suppliers USA. Retrieved from [Link]

-

A2A Pharmaceutical. How to synthesize Fluorobenzonitrile - containing coordination compounds?. Retrieved from [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 134227-45-5 [sigmaaldrich.com]

- 5. This compound | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzonitrile

Introduction

3,4,5-Trifluorobenzonitrile is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of three fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and bioavailability of molecules into which it is incorporated. This guide provides a detailed overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental protocols for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy 1: The Sandmeyer Reaction from 3,4,5-Trifluoroaniline

The most direct and widely applicable method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4] This two-step process first involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4]

Mechanism and Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The initial diazotization of 3,4,5-trifluoroaniline with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), forms a diazonium salt. This diazonium salt is a key intermediate, as the dinitrogen moiety is an excellent leaving group.

In the second step, a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[3] This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the desired this compound and regenerating the copper(I) catalyst. The efficiency of this reaction is a testament to the stability of the dinitrogen leaving group and the favorable redox cycle of the copper catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 2,4,5-trifluorobenzonitrile.[3]

Step 1: Diazotization of 3,4,5-Trifluoroaniline

-

In a well-ventilated fume hood, dissolve 3,4,5-trifluoroaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of glacial acetic acid and sulfuric acid, and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water to the cooled aniline solution, maintaining the temperature below 5 °C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (0.1 eq.) and an excess of sodium or potassium cyanide (e.g., 2.0-2.5 eq.) in water. Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the receiving solution does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas should be observed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Process Flow Diagram

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 1-bromo-3,4,5-trifluorobenzene. This method is particularly effective for aromatic systems that are activated by electron-withdrawing groups, such as fluorine atoms.

Mechanism and Rationale

In an SNAr reaction, a potent nucleophile, in this case, the cyanide ion, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing fluorine atoms, which stabilizes the intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Precursor Synthesis: Preparation of 1-Bromo-3,4,5-trifluorobenzene

A potential precursor, 1-bromo-3,4,5-trifluorobenzene, can be synthesized from 2,3,4-trifluoroaniline through a bromination reaction followed by a deamination reaction.[5]

Experimental Protocol: Cyanation of 1-Bromo-3,4,5-trifluorobenzene

The following is a general protocol for the cyanation of an aryl halide, which can be adapted for 1-bromo-3,4,5-trifluorobenzene.

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), copper(I) cyanide (1.1-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.

-

Extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-